1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-4-6-17(7-5-15)28-16(2)14-27-18-19(23-21(27)28)24(3)22(30)26(20(18)29)9-8-25-10-12-31-13-11-25/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILRQQSNOVFWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurine derivatives. Its unique structure, characterized by multiple substituents, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex imidazo[2,1-f]purine core with specific substituents:
- 1 and 7 positions : Methyl groups
- 3 position : Morpholinoethyl group
- 8 position : p-Tolyl group
This structural arrangement contributes to its unique chemical properties and biological activities.
Table 1: Structural Features
| Position | Substituent | Description |
|---|---|---|
| 1 | Methyl | Enhances lipophilicity |
| 7 | Methyl | Contributes to stability |
| 3 | Morpholinoethyl | Potential for receptor interaction |
| 8 | p-Tolyl | Modulates biological activity |
Research indicates that 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits significant activity as a partial agonist at the serotonin 5-HT1A receptor. This receptor is crucial in regulating mood and anxiety, making it a target for antidepressant therapies. The compound's interaction with this receptor may lead to antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders .
Pharmacological Profiles
The pharmacological profiles of this compound have been assessed through various studies:
- Antidepressant Activity : Animal studies demonstrate that the compound can produce effects similar to established antidepressants .
- Cytotoxicity : Preliminary evaluations indicate that it may exhibit cytotoxic properties against certain cancer cell lines, although further research is needed to elucidate these effects .
Case Study 1: Antidepressant Effects
In a study examining the antidepressant-like effects of various imidazopurine derivatives, 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione was found to significantly reduce immobility time in the forced swim test (FST), a common model for assessing antidepressant efficacy. The results indicated a dose-dependent response, supporting its potential as a therapeutic agent for depression .
Case Study 2: Cytotoxic Evaluation
A cytotoxicity assay conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7). The IC50 value obtained was comparable to other known chemotherapeutic agents, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The biological activity of 1,7-dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contrasted with other structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| 1,7-Dimethylxanthine | Caffeine-like effects | Not specified |
| 8-Ethyltheophylline | Bronchodilator | Not specified |
| 1,7-Dimethyl-3-(2-morpholinoethyl)-8-(p-tolyl) | Antidepressant-like effects | Not specified |
| 3-Morpholinoethylxanthine | Different pharmacological properties | Not specified |
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The table below summarizes key structural variations and pharmacological properties of analogous imidazo[2,1-f]purine-2,4-dione derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
